REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:7](=O)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>[Pd]>[CH2:7]([CH:2]1[CH2:3][CH2:4][CH2:5][C:1]1=[O:6])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
1008 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)=O
|
Name
|
pulverulent catalyst
|
Quantity
|
80 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated in an autoclave at 140° C. and under a hydrogen
|
Type
|
CUSTOM
|
Details
|
(about 15 hours)
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was separated off
|
Type
|
DISTILLATION
|
Details
|
was then distilled directly
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1103 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |